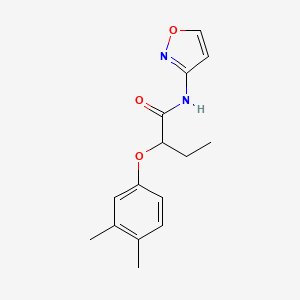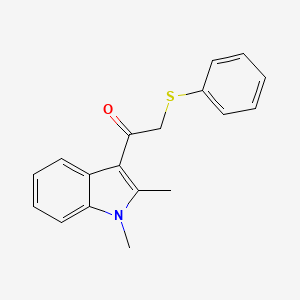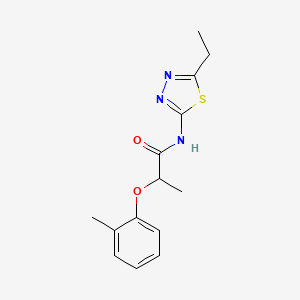
3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione
Overview
Description
3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione, also known as IBID, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. IBID is a yellow crystalline powder that is sparingly soluble in water and soluble in organic solvents.
Scientific Research Applications
3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione is its use as a fluorescent probe for detecting metal ions. 3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione has been shown to selectively detect copper ions, making it a useful tool for monitoring copper levels in biological samples.
3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione has also been studied for its potential use in organic electronics. The compound has been shown to exhibit good charge transport properties, making it a potential candidate for use in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione is not well understood. However, it has been suggested that the compound may interact with metal ions through a chelation mechanism, leading to the formation of a complex that exhibits fluorescence.
Biochemical and Physiological Effects
3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at low concentrations, making it a potential candidate for use in biological applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione is its ability to selectively detect copper ions. This makes it a useful tool for monitoring copper levels in biological samples. However, 3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione has some limitations, including its low solubility in water and limited stability under certain conditions.
Future Directions
There are several future directions for research on 3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione. One direction is to further investigate its potential applications in organic electronics. Another direction is to explore its potential as a fluorescent probe for detecting other metal ions. Additionally, more research is needed to understand the mechanism of action of 3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione and its biochemical and physiological effects. Overall, 3-(3-iodobenzylidene)-1H-indene-1,2(3H)-dione is a promising compound that has the potential to be used in various scientific fields.
properties
IUPAC Name |
(3Z)-3-[(3-iodophenyl)methylidene]indene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9IO2/c17-11-5-3-4-10(8-11)9-14-12-6-1-2-7-13(12)15(18)16(14)19/h1-9H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVJZUDRRVXYLI-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=CC=C3)I)C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC(=CC=C3)I)/C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(3-iodophenyl)methylidene]indene-1,2-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(1-adamantyl)-1-piperazinyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4763601.png)
![1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B4763609.png)

![ethyl 3-{6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4763637.png)
![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4763643.png)
![1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-2,3-dione](/img/structure/B4763651.png)
![ethyl 6-methyl-3-[(2-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B4763653.png)
![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4763661.png)
![4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4763662.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methylpiperidine](/img/structure/B4763671.png)


![4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4763711.png)
